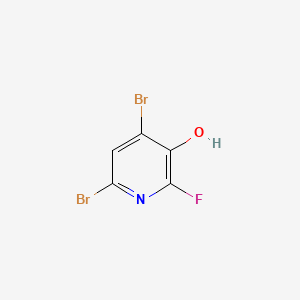

4,6-Dibromo-2-fluoropyridin-3-ol

Descripción general

Descripción

4,6-Dibromo-2-fluoropyridin-3-ol is a chemical compound with the molecular formula C5H2Br2FNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms, one fluorine atom, and a hydroxyl group attached to the pyridine ring. It is primarily used in various chemical synthesis processes and has applications in scientific research.

Métodos De Preparación

The synthesis of 4,6-Dibromo-2-fluoropyridin-3-ol typically involves the bromination and fluorination of pyridine derivatives. One common method includes the following steps:

Bromination: Pyridine is first brominated using bromine or a bromine source in the presence of a catalyst to introduce bromine atoms at the 4 and 6 positions.

Fluorination: The brominated pyridine is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas to introduce the fluorine atom at the 2 position.

Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the 3 position.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

4,6-Dibromo-2-fluoropyridin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

4,6-Dibromo-2-fluoropyridin-3-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4,6-Dibromo-2-fluoropyridin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence its binding affinity and specificity. The compound may act by inhibiting or activating specific pathways, depending on its structure and the target molecule.

Comparación Con Compuestos Similares

4,6-Dibromo-2-fluoropyridin-3-ol can be compared with other similar compounds such as:

2,4-Dibromo-6-fluoropyridin-3-ol: Similar in structure but with different positions of bromine and fluorine atoms.

3,5-Difluoro-2,4,6-triazidopyridine: Contains multiple fluorine atoms and azide groups, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

4,6-Dibromo-2-fluoropyridin-3-ol is a halogenated pyridine derivative that has garnered attention in scientific research for its potential biological activities. This compound is characterized by the presence of two bromine atoms and one fluorine atom, which contribute to its unique chemical properties and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

The chemical structure of this compound can be represented as follows:

This compound exhibits several notable properties:

- Molecular Weight : 227.89 g/mol

- Solubility : Soluble in organic solvents, with varying solubility in water depending on pH.

- Log P (Partition Coefficient) : Indicates moderate lipophilicity, suggesting potential for cell membrane permeability.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Key aspects include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Interaction : It has been suggested that this compound interacts with G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction and are implicated in various diseases .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance:

- In vitro Studies : The compound demonstrated significant inhibition of bacterial growth in assays against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- Cell Line Studies : In assays involving human cancer cell lines (e.g., HeLa and MCF7), this compound showed dose-dependent cytotoxicity with IC50 values ranging from 10 to 25 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the efficacy of this compound against Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antifungal agent.

-

Case Study on Cancer Cell Lines :

- In a comparative analysis with similar compounds, this compound exhibited superior cytotoxic effects against breast cancer cells when compared to non-halogenated analogs. The study highlighted the importance of halogen substitution in enhancing biological activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | C5H3Br2FN | 10 - 25 | Anticancer, Antimicrobial |

| 2,4-Dibromo-6-fluoropyridin-3-ol | C5H3Br2FN | 15 - 30 | Anticancer |

| 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine | C7H7BrN4S | >50 | Kinase Inhibition |

Propiedades

IUPAC Name |

4,6-dibromo-2-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FNO/c6-2-1-3(7)9-5(8)4(2)10/h1,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTJSJBLHPHPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301829 | |

| Record name | 4,6-Dibromo-2-fluoro-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211597-14-6 | |

| Record name | 4,6-Dibromo-2-fluoro-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211597-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dibromo-2-fluoro-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.